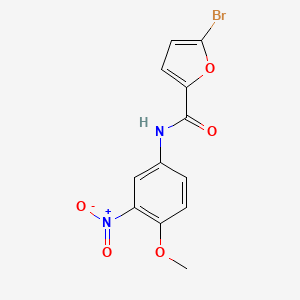![molecular formula C16H26ClN3O3 B4409200 1-methyl-4-[4-(5-methyl-2-nitrophenoxy)butyl]piperazine hydrochloride](/img/structure/B4409200.png)
1-methyl-4-[4-(5-methyl-2-nitrophenoxy)butyl]piperazine hydrochloride
Vue d'ensemble
Description
1-methyl-4-[4-(5-methyl-2-nitrophenoxy)butyl]piperazine hydrochloride, also known as PNU-22394, is a compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
1-methyl-4-[4-(5-methyl-2-nitrophenoxy)butyl]piperazine hydrochloride has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, oncology, and cardiovascular medicine. In neuroscience, this compound has been found to have neuroprotective effects and has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, this compound has been found to have anti-tumor effects and has been studied for its potential in treating various types of cancer. In cardiovascular medicine, this compound has been found to have vasodilatory effects and has been studied for its potential in treating hypertension.
Mécanisme D'action
The mechanism of action of 1-methyl-4-[4-(5-methyl-2-nitrophenoxy)butyl]piperazine hydrochloride is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. This compound has been found to act as a partial agonist of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. This compound has also been found to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In addition to its effects on neurotransmitter systems, this compound has been found to have antioxidant and anti-inflammatory effects. This compound has also been found to have vasodilatory effects and has been studied for its potential in treating hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-methyl-4-[4-(5-methyl-2-nitrophenoxy)butyl]piperazine hydrochloride in lab experiments is its well-studied pharmacological properties. This compound has been extensively studied in vitro and in vivo, and its effects on various neurotransmitter systems and physiological processes are well characterized. However, one limitation of using this compound in lab experiments is its potential for off-target effects. This compound has been found to interact with a variety of receptors and enzymes, and its effects on these targets may confound experimental results.
Orientations Futures
There are several future directions for research on 1-methyl-4-[4-(5-methyl-2-nitrophenoxy)butyl]piperazine hydrochloride. One area of interest is the potential therapeutic applications of this compound in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more selective α7 nicotinic acetylcholine receptor agonists, which may have fewer off-target effects than this compound. Additionally, the potential anti-tumor effects of this compound warrant further investigation in preclinical and clinical studies.
Propriétés
IUPAC Name |
1-methyl-4-[4-(5-methyl-2-nitrophenoxy)butyl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3.ClH/c1-14-5-6-15(19(20)21)16(13-14)22-12-4-3-7-18-10-8-17(2)9-11-18;/h5-6,13H,3-4,7-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXBBMAWGRMNFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCCCN2CCN(CC2)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B4409120.png)


![4-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4409143.png)
![4-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2,1,3-benzothiadiazole](/img/structure/B4409150.png)
![1-[3-(2-sec-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4409158.png)
![3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B4409166.png)

![2,4-dichloro-N-phenyl-5-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B4409187.png)
![4-{[(3-phenylpropyl)amino]carbonyl}phenyl propionate](/img/structure/B4409212.png)
![N-(3,4-difluorophenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4409215.png)
![4-[2-(3-nitrophenoxy)ethyl]morpholine hydrochloride](/img/structure/B4409219.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-1-phenylethanamine hydrochloride](/img/structure/B4409222.png)
![4-[4-(2-allyl-6-chlorophenoxy)butyl]morpholine hydrochloride](/img/structure/B4409233.png)